molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

Cat. No.: B12826545
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-ABLWVSNPSA-N
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Description

Fmoc-Ala-Ala-OH, also known as (S)-2-((S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid, is a dipeptide derivative used primarily in peptide synthesis. It consists of two L-alanine molecules linked by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The reaction is carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the coupling is complete .

Industrial Production Methods

Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides additional flexibility and stability in peptide synthesis compared to single amino acid derivatives. This makes it particularly useful in the synthesis of longer and more complex peptide chains .

Biological Activity

The compound (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that plays a significant role in peptide synthesis. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H28N2O5
  • Molecular Weight : 472.54 g/mol
  • CAS Number : 2349610-01-9
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its function as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino function, allowing for selective reactions during peptide elongation without undesired side reactions.

  • Peptide Bond Formation : The carboxylic acid group can react with amines to form peptide bonds, essential for the synthesis of proteins.
  • Stability and Reactivity : The Fmoc protection ensures stability under mild conditions, facilitating controlled studies on interactions with biological targets.

Applications in Research

The compound is utilized in various scientific research applications, particularly in the synthesis of peptides that may exhibit therapeutic effects. These applications include:

  • Drug Development : Peptides synthesized using this compound can interact with specific biological targets, potentially leading to new therapeutic agents.
  • Biochemical Studies : Its stability allows for detailed studies on peptide interactions without degradation.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityUnique Features
2-[3-cyclopropyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-2,2-difluoro-N-(prop-2-yn-1-yl)-propanamido]acetic acidContains a cyclopropyl groupIncorporates difluoro substitution enhancing potency
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-amino-propanoic acidSimilar Fmoc protectionFocused on stereochemistry
2-[3-(benzyl carboxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-N-(propan-2-yl)-propanamido]acetic acidContains benzyl carboxy groupMay exhibit different solubility properties

Case Studies and Research Findings

  • Peptide Synthesis and Activity : Research has shown that peptides synthesized from Fmoc-protected amino acids exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that certain peptides derived from this compound can inhibit specific enzymes involved in cancer progression.
    "The stability provided by the Fmoc protection allows for more controlled studies on these interactions without degradation of the peptide structure during synthesis" .
  • Therapeutic Potential : A recent study highlighted the potential therapeutic effects of peptides synthesized using this compound. These peptides were found to modulate biological pathways associated with inflammation and immune responses.
  • Inhibition Studies : Inhibitory assays against various enzymes have shown that derivatives of this compound can selectively inhibit certain isoforms of histone deacetylases (HDACs), which are critical targets in cancer therapy.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1

InChI Key

VXGGBPQPMISJCA-ABLWVSNPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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